2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine
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Overview
Description
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is a heterocyclic aromatic amine. It is formed during the cooking of meat and fish at high temperatures. This compound is known for its mutagenic and carcinogenic properties, making it a subject of significant interest in the fields of food safety and cancer research .
Preparation Methods
The synthesis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine typically involves the reaction of phenylacetaldehyde, creatinine, and formaldehyde under specific conditions. The reaction is carried out in the presence of ammonia, which is formed in situ
Chemical Reactions Analysis
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of the original compound.
Scientific Research Applications
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is extensively studied for its role in:
Cancer Research: Due to its mutagenic and carcinogenic properties, it is used to study the mechanisms of cancer development and the effects of dietary carcinogens.
Biological Studies: The compound is used to investigate the metabolic pathways and the formation of DNA adducts, which are critical in understanding its mutagenic effects.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. It is metabolically activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA. This binding can cause mutations and initiate carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic activation.
Comparison with Similar Compounds
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is similar to other heterocyclic aromatic amines such as:
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Another mutagenic compound formed during the cooking of meat.
2-Amino-3-methylimidazo(4,5-f)quinoline: Known for its potent mutagenic properties.
The uniqueness of this compound lies in its specific formation conditions and its distinct mutagenic profile, which makes it a valuable compound for studying the effects of dietary carcinogens.
Properties
CAS No. |
126861-72-1 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenol |
InChI |
InChI=1S/C13H12N4O/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16) |
InChI Key |
UGJXOCBVCWTJFP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)O)N=C1N |
Synonyms |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol; 2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; |
Origin of Product |
United States |
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